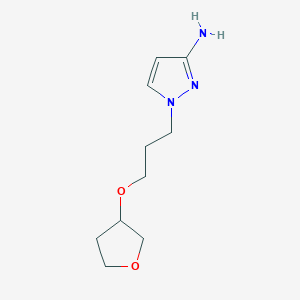
2,2-Dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepinehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepinehydrochloride is a chemical compound belonging to the class of benzoxazepines Benzoxazepines are heterocyclic compounds containing oxygen and nitrogen atoms in their ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepinehydrochloride typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route is the cyclization of 2,2-dimethyl-1,2,3,4-tetrahydro-1,5-benzoxazepine with hydrochloric acid. The reaction is usually carried out in an acidic medium, often using concentrated hydrochloric acid, and may require heating to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the required reaction conditions. The process would be optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time. Purification steps, such as recrystallization or chromatography, may be employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepinehydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides, under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of different derivatives of the compound.
Applications De Recherche Scientifique
2,2-Dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepinehydrochloride has several scientific research applications:
Chemistry: The compound can be used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: It may serve as a ligand for various biological targets, potentially influencing biological processes.
Medicine: The compound has shown potential in drug discovery and development, with possible applications in treating various diseases.
Industry: It can be utilized in the production of materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 2,2-Dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepinehydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism would depend on the specific application and the biological system .
Comparaison Avec Des Composés Similaires
2,2-Dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepinehydrochloride can be compared with other similar compounds, such as 2,3,4,5-tetrahydro-1,5-benzoxazepine and 2,2-dimethyl-1,2,3,4-tetrahydro-1,5-benzoxazepine. These compounds share structural similarities but may differ in their chemical properties and biological activities. The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrochloride group, which can influence its reactivity and biological effects.
List of Similar Compounds
2,3,4,5-tetrahydro-1,5-benzoxazepine
2,2-dimethyl-1,2,3,4-tetrahydro-1,5-benzoxazepine
4,4-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C11H16ClNO |
|---|---|
Poids moléculaire |
213.70 g/mol |
Nom IUPAC |
2,2-dimethyl-4,5-dihydro-3H-1,5-benzoxazepine;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-11(2)7-8-12-9-5-3-4-6-10(9)13-11;/h3-6,12H,7-8H2,1-2H3;1H |
Clé InChI |
YLTVNGBJMJCHSX-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCNC2=CC=CC=C2O1)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



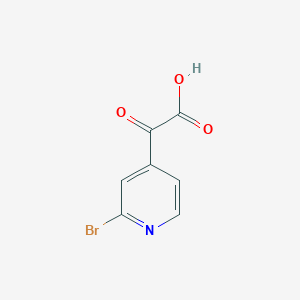
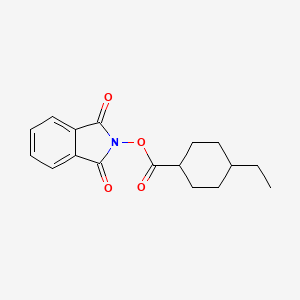
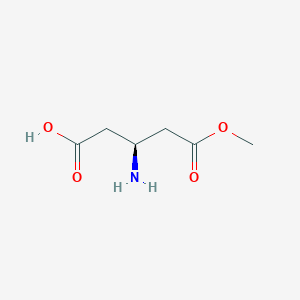

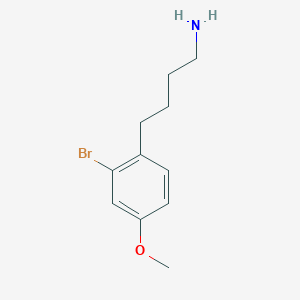
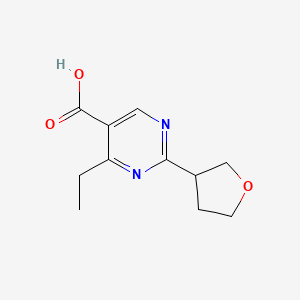
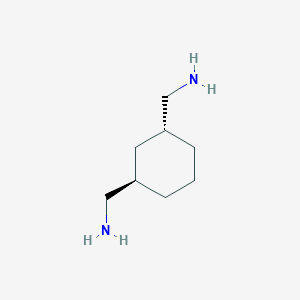

![(1,3-dioxoisoindol-2-yl) 4-(trifluoromethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B15316654.png)

![tert-butylN-[2-(chlorosulfonyl)propyl]carbamate](/img/structure/B15316690.png)

